![molecular formula C14H16N6O2S B2585784 1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034393-77-4](/img/structure/B2585784.png)
1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
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Description
1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Some studies have focused on synthesizing new heterocyclic compounds based on pyrazole sulfonamides and evaluating their antimicrobial activities. For instance, a study by El‐Emary, Al-muaikel, & Moustafa (2002) details the synthesis of various sulfonamide derivatives and their potential antibacterial applications.
Biological Evaluation and COX-2 Inhibition
- Research has been conducted on sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Penning et al. (1997) in their study Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors identified several potent and selective COX-2 inhibitors, highlighting the compound's relevance in therapeutic contexts.
Novel Heterocyclic Compounds with Antibacterial Properties
- Azab, Youssef, & El-Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications. Their research, Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety, found several compounds with high antibacterial activities.
Efficient Synthesis Techniques
- The study Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method by Tucker, Chenard, & Young (2015) discusses an efficient synthesis method for heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating the compound's versatility in chemical synthesis.
Electronic Effects in Optically and Magnetically Active Compounds
- Edder et al. (2000) in their study Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates explored the electronic effects of sulfonamide groups in certain compounds, contributing to the understanding of this chemical class in optically and magnetically active materials.
Thermal Infrared Measurement in Plant Health
- Moran's (2003) research, Thermal infrared measurement as an indicator of plant ecosystem health, highlights the use of sulfonamide compounds in assessing plant health, indicating a potential application in agricultural and ecological research.
properties
IUPAC Name |
1-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-10-12(9-17-19)23(21,22)18-8-11-3-4-13(15-7-11)14-5-6-16-20(14)2/h3-7,9-10,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTHVJUMDFUCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide |
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